molecular formula C22H16ClN3O5 B1263022 Cladoniamide A

Cladoniamide A

Cat. No. B1263022
M. Wt: 437.8 g/mol
InChI Key: DHOZHQLTBYYIIG-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide A is an organic heterohexacyclic compound that is cladoniamide B in which the chlorine attached to the methoxy-bearing indole moiety is replaced by a hydrogen. It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, an organochlorine compound, a dicarboximide, a tertiary alcohol and a diol.

Scientific Research Applications

Biosynthesis and Chemical Structure

  • Cladoniamide A is a bis-indole alkaloid isolated from Streptomyces uncialis, a lichen-associated actinomycete strain. Its unusual indenotryptoline structure, rarely observed among bis-indole alkaloids, was identified through sequencing and annotation of the biosynthetic gene cluster (Ryan, 2011).

Anticancer Properties

  • Cladoniamide A has shown cytotoxic properties against MCF-7 breast cancer cells in vitro at a concentration of 10 micrograms per milliliter, suggesting potential as an anticancer agent (Williams et al., 2008).

Synthetic and Combinatorial Biosynthesis

  • Efforts have been made to synthetically reconstruct Cladoniamide A and related compounds. This includes the total synthesis of Cladoniamide G, a structurally related compound with similar cytotoxic properties (Loosley et al., 2013).
  • Additionally, microbial platforms have been developed to redirect the cladoniamide pathway, producing novel bisindoles for drug discovery (Du & Ryan, 2015).

Impact on Biosynthetic Stability

  • The O-methylation process in cladoniamides is critical for maintaining the structural integrity of the indolotryptoline scaffold, influencing the stability and efficacy of these compounds (Du, Ding, & Ryan, 2013).

Potential in Anti-Malarial Research

  • Cladoniamide A has been identified as having anti-malarial activity, with a lower IC50 value than chloroquine, suggesting a potential role in the treatment of malaria (Deng et al., 2015).

properties

Product Name

Cladoniamide A

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

(11S,15R)-7-chloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione

InChI

InChI=1S/C22H16ClN3O5/c1-25-19(27)21(29)15-12-9-10(23)7-8-13(12)24-16(15)17-18(31-2)11-5-3-4-6-14(11)26(17)22(21,30)20(25)28/h3-9,24,29-30H,1-2H3/t21-,22+/m1/s1

InChI Key

DHOZHQLTBYYIIG-YADHBBJMSA-N

Isomeric SMILES

CN1C(=O)[C@@]2(C3=C(C4=C(C5=CC=CC=C5N4[C@@]2(C1=O)O)OC)NC6=C3C=C(C=C6)Cl)O

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C(C5=CC=CC=C5N4C2(C1=O)O)OC)NC6=C3C=C(C=C6)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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